

BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor

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Compound of Interest		
Compound Name:	BRD0705	
Cat. No.:	B2589819	Get Quote

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Introduction

Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation is linked to various pathologies such as neurodegenerative diseases, bipolar disorder, and cancer, making it a compelling therapeutic target. GSK3 exists as two highly homologous paralogs, GSK3 α and GSK3 β . While many inhibitors target both, the development of paralog-selective inhibitors is crucial to mitigate potential mechanism-based toxicities, such as the stabilization of β -catenin, which can have neoplastic potential.[1][2][3][4] **BRD0705** has emerged as a potent and selective inhibitor of GSK3 α , offering a valuable tool to dissect the specific roles of this paralog and a potential therapeutic avenue, particularly in acute myeloid leukemia (AML).[1][5][6] This technical guide provides a comprehensive overview of **BRD0705**, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: The Asp-Glu "Switch"

The high degree of homology between the ATP-binding sites of GSK3α and GSK3β (95% identity) has historically posed a significant challenge for the development of paralog-selective inhibitors.[1][6] The design of **BRD0705** ingeniously exploits a single amino acid difference within the kinase hinge region: an aspartate (Asp133) in GSK3β is replaced by a glutamate (Glu196) in GSK3α.[1][3][6] This "Asp-Glu switch" creates subtle but critical differences in the



topology of the ATP-binding pocket, which **BRD0705** leverages to achieve its selectivity.[1][3][6] Structure-based design and computational modeling were instrumental in developing this compound, which preferentially binds to the hinge region of GSK3α.[1][6]

Data Presentation: Quantitative Analysis of BRD0705

The following tables summarize the key quantitative data for **BRD0705**, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency and Selectivity of BRD0705

Target	Assay Type	Value	Reference
GSK3α	IC50	66 nM	[5][7][8][9]
GSK3β	IC50	515 nM	[5][7][8][9]
Selectivity	(IC50 GSK3β / IC50 GSK3α)	~8-fold	[5][7][9]
GSK3α	Kd	4.8 μΜ	[5][7][8][9]

Table 2: Kinome-Wide Selectivity of BRD0705

Kinase	Inhibition at 10 μΜ	IC50	Selectivity vs. GSK3α	Reference
CDK2	Significant	6.87 μΜ	~104-fold	[5][7]
CDK3	Significant	9.74 μΜ	~148-fold	[5][7]
CDK5	Significant	9.20 μΜ	~139-fold	[5][7]
Panel of 311 kinases	Excellent overall selectivity	-	-	[5][7]

Signaling Pathways and Experimental Workflows

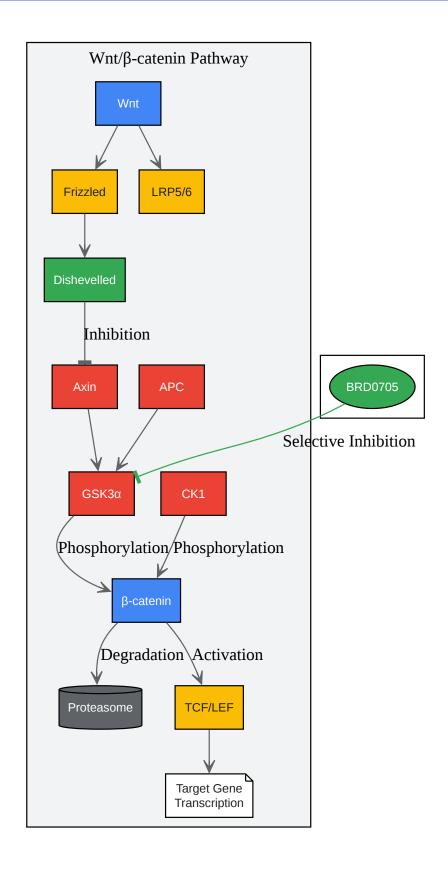




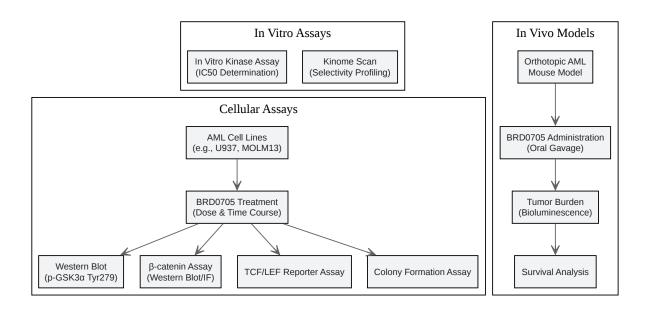


The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **BRD0705**.









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